Cas no 2244064-17-1 (tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate)

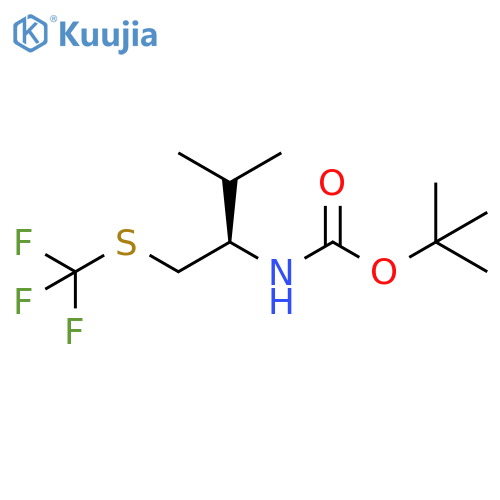

2244064-17-1 structure

商品名:tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate

CAS番号:2244064-17-1

MF:C11H20F3NO2S

メガワット:287.342212677002

CID:5164799

tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate

-

- インチ: 1S/C11H20F3NO2S/c1-7(2)8(6-18-11(12,13)14)15-9(16)17-10(3,4)5/h7-8H,6H2,1-5H3,(H,15,16)/t8-/m0/s1

- InChIKey: QPXCMKUHCVTTMY-QMMMGPOBSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)N[C@@H](CSC(F)(F)F)C(C)C

tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC502895-250mg |

tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate |

2244064-17-1 | 95% | 250mg |

£18.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588615-250mg |

Tert-butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate |

2244064-17-1 | 98% | 250mg |

¥1664 | 2023-03-11 | |

| abcr | AB598702-1g |

tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate; . |

2244064-17-1 | 1g |

€137.90 | 2024-07-24 | ||

| abcr | AB598702-250mg |

tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate; . |

2244064-17-1 | 250mg |

€66.70 | 2024-07-24 | ||

| Apollo Scientific | PC502895-1g |

tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate |

2244064-17-1 | 95% | 1g |

£64.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588615-1g |

Tert-butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate |

2244064-17-1 | 98% | 1g |

¥5752 | 2023-03-11 |

tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2244064-17-1 (tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 503537-97-1(4-bromooct-1-ene)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量